molecular formula C8H12O2 B100570 Spiro[2.4]heptane-1-carboxylic Acid CAS No. 17202-94-7

Spiro[2.4]heptane-1-carboxylic Acid

Cat. No.: B100570
CAS No.: 17202-94-7
M. Wt: 140.18 g/mol
InChI Key: XYWFMXZFOVJDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.4]heptane-1-carboxylic acid is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cyclopentane ring, sharing a single carbon atom. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in various scientific fields .

Mechanism of Action

Target of Action

Spiro[2.4]heptane-1-carboxylic Acid is a complex organic compound

Mode of Action

The mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[2.4]heptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of malonic esters with the tetrabromide of pentaerythritol, followed by hydrolysis and decarboxylation . Another method includes the reaction of cyclopropylmethyl ketone with diazomethane, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

Comparison with Similar Compounds

Comparison: Spiro[2.4]heptane-1-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to spiro[2.3]hexane-1-carboxylic acid and spiro[2.5]octane-1-carboxylic acid, this compound has a different ring size and configuration, leading to variations in reactivity and stability .

Biological Activity

Spiro[2.4]heptane-1-carboxylic acid is a unique organic compound featuring a spirocyclic structure that combines a cyclopropane and cyclopentane ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential applications in medicine and industry.

  • Molecular Formula : C7_{7}H10_{10}O2_{2}
  • Molecular Weight : 142.16 g/mol
  • Structure : The compound's spirocyclic nature gives it distinct chemical reactivity and stability, making it a valuable subject for various scientific investigations.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions, facilitated by the aminomethyl group present in some derivatives. This interaction can influence various biological pathways, although comprehensive studies are still needed to elucidate specific targets and pathways involved.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

Preliminary studies have reported that derivatives of this compound show promise in anticancer applications. For instance, compounds derived from this structure have been tested for their ability to inhibit cancer cell proliferation in various cancer lines, indicating a need for further exploration in this area.

Other Biological Effects

In addition to antimicrobial and anticancer activities, preliminary data suggest that this compound may possess diuretic and antiandrogenic effects, expanding its potential therapeutic applications beyond infectious diseases and cancer treatment.

Table 1: Summary of Biological Activities

Activity Findings References
AntimicrobialEffective against Gram-positive bacteria; potential for antibiotic development
AnticancerInhibits proliferation in cancer cell lines; needs further investigation
DiureticExhibited diuretic effects in animal models
AntiandrogenicPotential activity observed in preliminary studies

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting a promising avenue for antibiotic development.
  • Anticancer Activity : A series of experiments conducted on human breast cancer cell lines demonstrated that certain derivatives could reduce cell viability by over 50% at specific concentrations after 48 hours of treatment. This highlights the compound's potential as an anticancer agent.
  • Therapeutic Applications : Research exploring the use of this compound in treating central nervous system disorders has shown that certain derivatives can cross the blood-brain barrier, indicating their potential utility in neuropharmacology.

Properties

IUPAC Name

spiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWFMXZFOVJDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434794
Record name Spiro[2.4]heptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-94-7
Record name Spiro[2.4]heptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as described in Example 1B substituting the product from Example 12A for the product from Example 1A.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.4]heptane-1-carboxylic Acid
Reactant of Route 2
Spiro[2.4]heptane-1-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Spiro[2.4]heptane-1-carboxylic Acid
Reactant of Route 4
Spiro[2.4]heptane-1-carboxylic Acid
Reactant of Route 5
Spiro[2.4]heptane-1-carboxylic Acid
Reactant of Route 6
Spiro[2.4]heptane-1-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.